molecular formula C24H20FNO4 B557885 Fmoc-4-fluoro-L-phenylalanine CAS No. 169243-86-1

Fmoc-4-fluoro-L-phenylalanine

Cat. No. B557885
M. Wt: 405.4 g/mol
InChI Key: IXUMACXMEZBPJG-QFIPXVFZSA-N
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Description

Fmoc-4-fluoro-L-phenylalanine is a standard building block for the introduction of 4-fluorophenylalanine residues by Fmoc SPPS . It is also known as Fmoc-Phe (4-F)-OH, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-fluoro-L-phenylalanine .


Synthesis Analysis

The synthesis of Fmoc-4-fluoro-L-phenylalanine involves a methodology reported in C-H Activation . Enzymatic synthesis of fluorinated compounds has gained attention, and among all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .


Molecular Structure Analysis

The empirical formula of Fmoc-4-fluoro-L-phenylalanine is C24H20FNO4 . Its molecular weight is 405.42 . The SMILES string is OC(=O)C@Hcc1)NC(=O)OCC2c3ccccc3-c4ccccc24 .


Chemical Reactions Analysis

Fmoc-4-fluoro-L-phenylalanine is suitable for Fmoc solid-phase peptide synthesis . It was introduced in collaboration with Yu and coworkers in reflection to a methodology reported in C-H Activation .


Physical And Chemical Properties Analysis

Fmoc-4-fluoro-L-phenylalanine appears as a white solid . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Fmoc-4-fluoro-L-phenylalanine is a derivative of phenylalanine . It’s used in the field of peptide synthesis . This compound was introduced in collaboration with Yu and coworkers in reflection to a methodology reported in C-H Activation . It’s also used as a pharmaceutical intermediate .

Fmoc-4-fluoro-L-phenylalanine is a derivative of phenylalanine and has several applications in scientific research . Here are some additional applications:

  • Peptide Synthesis : Fmoc-4-fluoro-L-phenylalanine is used in the field of peptide synthesis . Peptides are short chains of amino acids that are linked together, and they play a crucial role in many biological processes. In peptide synthesis, Fmoc-4-fluoro-L-phenylalanine can be used to introduce a fluorine atom into a peptide chain, which can alter the peptide’s properties in various ways.

  • C-H Activation : This compound was introduced in collaboration with Yu and coworkers in reflection to a methodology reported in C-H Activation . C-H activation is a type of reaction where a carbon-hydrogen bond is broken and replaced with a carbon-X bond (where X is any atom other than hydrogen). This can be used to create new compounds with different properties.

  • Pharmaceutical Intermediate : Fmoc-4-fluoro-L-phenylalanine is also used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle stages of a chemical reaction and is capable of reacting further to produce the desired end product. In the pharmaceutical industry, intermediates are often used in the synthesis of active pharmaceutical ingredients (APIs).

Fmoc-4-fluoro-L-phenylalanine is a derivative of phenylalanine and has several applications in scientific research . Here are some additional applications:

  • Peptide Synthesis : Fmoc-4-fluoro-L-phenylalanine is used in the field of peptide synthesis . Peptides are short chains of amino acids that are linked together, and they play a crucial role in many biological processes. In peptide synthesis, Fmoc-4-fluoro-L-phenylalanine can be used to introduce a fluorine atom into a peptide chain, which can alter the peptide’s properties in various ways.

  • C-H Activation : This compound was introduced in collaboration with Yu and coworkers in reflection to a methodology reported in C-H Activation . C-H activation is a type of reaction where a carbon-hydrogen bond is broken and replaced with a carbon-X bond (where X is any atom other than hydrogen). This can be used to create new compounds with different properties.

  • Pharmaceutical Intermediate : Fmoc-4-fluoro-L-phenylalanine is also used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle stages of a chemical reaction and is capable of reacting further to produce the desired end product. In the pharmaceutical industry, intermediates are often used in the synthesis of active pharmaceutical ingredients (APIs).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUMACXMEZBPJG-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370321
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Phe(4-F)-OH

CAS RN

169243-86-1
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-4-Fluorophenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Y Wang, Z Zhang, L Xu, X Li, H Chen - Colloids and Surfaces B …, 2013 - Elsevier
… Fmoc-l-phenylalanine (1) and Fmoc-4-fluoro-l-phenylalanine (2) were purchased from GL Biochem (Shanghai, China), Fmoc-4-choloro-l-phenylalanine (3) and Fmoc-4-bromo-l-…
Number of citations: 46 www.sciencedirect.com
HD Glossop, GH De Zoysa, LI Pilkington… - Journal of Fluorine …, 2021 - Elsevier
As a crucial structural element in many antimicrobial lipopeptides, phenylalanine poses a potential, but sensitive, point of modification in the pursuit of enhancing the antimicrobial …
Number of citations: 5 www.sciencedirect.com
A Balliu, L Baltzer - ChemBioChem, 2017 - Wiley Online Library
… -l-octanoic acids (Fmoc-l-2Aoc-OH) were purchased from Iris Biotech GmbH (Marktredwitz, Germany), whereas N-Fmoc-3,4-difluoro-l-phenylalanine, N-Fmoc-4-fluoro-l-phenylalanine, N…
I Tranchant, L Vera, B Czarny, M Amoura, E Cassar… - Chemistry & Biology, 2014 - cell.com
… N-a-Fmoc-N-b-(2,4-dinitrophenyl)-L-2,3-diaminopropionic acid, Fmoc-4- fluoro-L-phenylalanine, and (7-methoxycoumarin- 4-yl)acetyl were from Bachem. Fmoc-4-nitrophenylalanine, …
Number of citations: 28 www.cell.com
HJ Rickmeier - 2019 - scholar.archive.org
As of 2018, the Food and Drug Administration (FDA) has approved just ten positron-emissiontomography (PET)-tracers, of which six have been developed in the last seven years. The …
Number of citations: 4 scholar.archive.org
AJ Quartararo, ZP Gates, BA Somsen… - Nature …, 2020 - nature.com
High-diversity genetically-encoded combinatorial libraries (10 8 −10 13 members) are a rich source of peptide-based binding molecules, identified by affinity selection. Synthetic …
Number of citations: 82 www.nature.com
F Borgions, D Ghyssels, A Van Aerschot… - Helvetica chimica …, 2006 - Wiley Online Library
We have developed a series of short DNA‐binding peptides containing newly synthesized, unnatural as well as natural amino acid building blocks. By a combinatorial‐library approach, …
Number of citations: 10 onlinelibrary.wiley.com
J Ciccione - 2015 - theses.fr
Cette thèse est consacrée à la synthèse de peptides hybrides possédant un ou plusieurs groupements silanes et à leurs utilisations pour la conception de matériaux hybrides. Deux …
Number of citations: 0 www.theses.fr

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